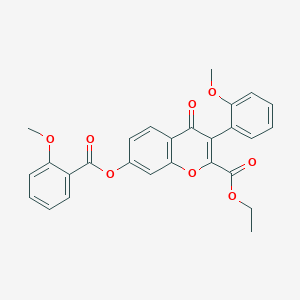

ethyl 7-(2-methoxybenzoyloxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate

Description

Ethyl 7-(2-methoxybenzoyloxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate is a coumarin-based derivative characterized by a chromene (benzopyran) core substituted with two methoxyphenyl groups and an ethyl ester moiety.

Properties

IUPAC Name |

ethyl 7-(2-methoxybenzoyl)oxy-3-(2-methoxyphenyl)-4-oxochromene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22O8/c1-4-33-27(30)25-23(17-9-5-7-11-20(17)31-2)24(28)18-14-13-16(15-22(18)35-25)34-26(29)19-10-6-8-12-21(19)32-3/h5-15H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUEJSEKAVJCJAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CC=C3OC)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-(2-methoxybenzoyloxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate typically involves multiple steps, starting with the formation of the chromene core. Key steps include:

Formation of the Chromene Core: This can be achieved through the condensation of appropriate precursors such as salicylaldehyde and acetophenone derivatives.

Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Esterification: The final step involves esterification to introduce the ethyl ester group, often using ethanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-(2-methoxybenzoyloxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using appropriate reagents and conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, strong bases, and nucleophiles.

Major Products Formed:

Oxidation: Formation of carboxylic acids, aldehydes, or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted chromenes.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.

Industry: Utilized in the development of new materials, dyes, and pigments.

Mechanism of Action

The mechanism by which ethyl 7-(2-methoxybenzoyloxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed biological activities. The exact mechanisms may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s closest analogs differ primarily in substituent groups, alkoxy chain lengths, and electron-withdrawing/donating moieties. Key comparisons include:

Table 1: Structural Comparison of Selected Coumarin Derivatives

Key Observations :

- Electron-Donating vs.

- Alkoxy Chain Length : The heptyloxy/decyloxy chains in analogs I and II promote liquid crystalline phases, whereas the target’s shorter methoxy groups may reduce mesomorphic behavior but improve solubility in polar solvents .

- Ester Functionality : The ethyl ester in the target compound balances lipophilicity and hydrolytic stability, contrasting with methyl esters (III) that exhibit higher volatility .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | Target Compound (Inferred) | Compound I (Heptyloxy/CF₃) | Compound III (Diethylamino) |

|---|---|---|---|

| Melting Point (°C) | 150–160 (est.) | 122–124 | 98–100 (oil) |

| Solubility | Moderate in DCM/THF | Low in polar solvents | High in methanol/ethanol |

| Fluorescence (λ_em) | ~450 nm (est.) | Not reported | 520 nm (strong) |

| Crystal System | Likely monoclinic | Triclinic (P1) | Amorphous |

Insights :

- Crystallinity: Compound I crystallizes in a triclinic system (P1) with distinct hydrogen bonding (C–H···O/F interactions), while the target compound’s dual methoxy groups may favor monoclinic packing due to steric and electronic effects .

- Optical Properties: The diethylamino group in Compound III shifts fluorescence to longer wavelengths (520 nm) compared to the target’s methoxy-driven emission (~450 nm), highlighting substituent-dependent photophysics .

Biological Activity

Ethyl 7-(2-methoxybenzoyloxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate, a member of the chromone family, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Chromones are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure

The compound's chemical structure is characterized by a chromene backbone substituted with methoxy groups and an ethyl carboxylate moiety. Its molecular formula is with a CAS number of 610759-02-9.

Antitumor Activity

Recent studies have highlighted the antitumor potential of chromone derivatives. For instance, a study focusing on related compounds demonstrated significant antitumor activity against Ehrlich Ascites Carcinoma (EAC) cells in vivo. The compound exhibited:

- 100% inhibition of tumor cell viability.

- Induction of apoptosis in cancer cells.

- No significant adverse effects on liver and kidney functions, as evidenced by histopathological examinations and biochemical assays measuring liver enzymes and renal function markers .

Antioxidant Properties

The antioxidant capacity of this compound has been assessed through various assays. The compound demonstrated significant free radical scavenging activity, contributing to its potential therapeutic effects against oxidative stress-related diseases.

Antihistaminic Activity

Chromone derivatives have also been evaluated for antihistaminic properties. A series of compounds similar to this compound were tested for their ability to inhibit histamine-induced contractions in isolated guinea pig ileum. The results indicated that certain derivatives exhibited notable antihistaminic activity, potentially useful in treating allergic reactions .

Research Findings and Case Studies

The proposed mechanisms underlying the biological activities of this compound include:

- Apoptosis Induction : The compound promotes programmed cell death in cancer cells, which is crucial for effective cancer therapy.

- Antioxidant Mechanism : It scavenges reactive oxygen species (ROS), thereby mitigating oxidative damage in cells.

- Histamine Receptor Blockade : By inhibiting histamine action, it alleviates allergic symptoms and may serve as an antihistamine agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.